molecular formula C18H19N3O4 B2620864 1-(2,4-Dimethoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea CAS No. 1170474-80-2

1-(2,4-Dimethoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea

Cat. No.: B2620864
CAS No.: 1170474-80-2
M. Wt: 341.367
InChI Key: YGJODNAPPQXOQL-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea typically involves the reaction of 2,4-dimethoxyaniline with isocyanates or carbamates under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a catalyst like triethylamine to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the indolinone moiety can be reduced to form alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for diseases due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea would depend on its specific biological target. Generally, urea derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The compound may bind to the active site of an enzyme, blocking substrate access, or it may interact with a receptor, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dimethoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea linkage.

    1-(2,4-Dimethoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)carbamate: Similar structure but with a carbamate group instead of a urea group.

Uniqueness

1-(2,4-Dimethoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-(1-methyl-2-oxo-3H-indol-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-21-15-7-4-12(8-11(15)9-17(21)22)19-18(23)20-14-6-5-13(24-2)10-16(14)25-3/h4-8,10H,9H2,1-3H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJODNAPPQXOQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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